(Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is an organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its complex structure, which includes a benzoylimino group and a dimethylbenzo[d]thiazole moiety, making it a subject of interest in various fields of chemical research.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Similar compounds such as 2-aminobenzothiazoles have been reported to exhibit potent pharmacological activities
Mode of Action
It is known that the compound can form corresponding imines when reacted with 3-formylchromones and 2-aminobenzothiazoles . This suggests that the compound may interact with its targets through the formation of imines, which are a type of double bond between a carbon and a nitrogen atom. The formation of these imines could result in changes to the target molecules, potentially altering their function.
Biochemical Pathways
It is known that the compound can form imines with 3-formylchromones and 2-aminobenzothiazoles This suggests that the compound may affect pathways involving these molecules
Pharmacokinetics
It is known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect
Result of Action
It is known that the compound can form imines with 3-formylchromones and 2-aminobenzothiazoles This suggests that the compound may alter the function of these molecules at a molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as moisture, oxygen, carbon dioxide, temperature, pH, light, osmotic effect, and mechanical and sonic stress can all affect the growth and activity of bacteria Therefore, these factors could potentially influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of 2-aminothiophenol with α-haloketones under basic conditions.
Introduction of the Benzoylimino Group: The benzoylimino group can be introduced via the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the intermediate compound with methyl chloroacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown promise due to its potential biological activities. It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-(Benzoylimino)-5,7-dimethylbenzo[d]thiazole: Lacks the ester group, making it less reactive in certain types of reactions.
Methyl 2-(2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate: Similar structure but without the dimethyl groups, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the benzoylimino group and the dimethylbenzo[d]thiazole moiety in (Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate provides a unique combination of electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required, such as in drug design or material science.
Properties
IUPAC Name |
methyl 2-(2-benzoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-9-13(2)17-15(10-12)21(11-16(22)24-3)19(25-17)20-18(23)14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBKEEQMLKBBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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